Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a heterocyclic compound characterized by a benzoxazepine structure. This compound is notable for its potential applications in medicinal chemistry and material science. The IUPAC name reflects its chemical structure, indicating the presence of an ethyl group, a tetrahydro configuration, and a carboxylate functional group. It is classified under the category of benzoxazepines, which are known for their diverse biological activities.
The synthesis of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves several key steps:
The molecular formula for Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is . Its structure features a bicyclic system that includes both a benzene ring and an oxazepine moiety.
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can participate in several chemical reactions:
The mechanism of action for Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific biological targets. It may inhibit enzymes or receptors that play critical roles in various disease processes. For example:
This action could potentially lead to therapeutic effects in conditions such as cancer or infectious diseases .
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is typically a solid at room temperature with variable melting points depending on purity.
The compound is characterized by:
Relevant data indicates that the compound's reactivity profile makes it suitable for further derivatization in synthetic applications .
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has several scientific applications:
This compound's unique structural features and biological activities make it a valuable subject in ongoing research within medicinal chemistry and material science domains.
The construction of the benzoxazepine core relies heavily on intramolecular cyclization of ester precursors, with ester activation serving as a critical determinant of reaction efficiency. A pivotal advancement involves using 2-carbamoylphenoxyacetic acid alkyl esters as starting materials, where the ester group (ethyl in this case) enables milder cyclization conditions compared to carboxylic acid precursors. This approach replaces traditional high-temperature dehydrative cyclization (140-180°C) with room-temperature alkali metal alkoxide-mediated reactions [1] [8]. In a representative protocol, ethyl 2-(2-carbamoylphenoxy)acetate undergoes cyclization in ethanol using sodium ethoxide, achieving ring closure within 30 minutes at 25°C with yields exceeding 80% [1]. This strategy capitalizes on the ester's enhanced electrophilicity, facilitating nucleophilic attack by the carbamoyl nitrogen without requiring energy-intensive conditions. The reaction proceeds through a concerted ring-closure mechanism where the alkoxide deprotonates the amide nitrogen, enabling intramolecular nucleophilic addition to the ester carbonyl [8].
Table 1: Comparative Cyclization Methods for Benzoxazepine Core Synthesis
| Starting Material | Reagent/Conditions | Temperature/Time | Yield (%) | Advantages |
|---|---|---|---|---|
| 2-Carbamoylphenoxyacetic acid | Acetic anhydride | 140-180°C / 3-6 hrs | 48-69.5 | Conventional approach |
| Ethyl 2-(2-carbamoylphenoxy)acetate | NaOEt / Ethanol | 25°C / 30 min | >80 | Mild conditions, high yield |
| Propyl ester analog | NaOMe / Methanol | 25°C / 40 min | 78 | Solvent flexibility |
This methodology demonstrates significant functional group tolerance, accommodating substituents on the aromatic ring (e.g., chloro, alkoxy) without compromising cyclization efficiency. The ethyl ester moiety in the target compound specifically enhances ring-closure kinetics due to its optimal steric and electronic profile, outperforming bulkier aralkyl esters (e.g., benzyl) in reaction rates [1].
Transition metal-catalyzed alkyne insertion provides a versatile route for installing diverse substituents onto the benzoxazepine scaffold while simultaneously enabling ring expansion strategies. While direct functionalization of the saturated benzoxazepine ring remains challenging, π-acid catalysts (e.g., Au(I), Pt(II)) facilitate C-H insertion reactions at the C3 position when employing ethyl propiolate derivatives. This approach enables the direct introduction of acrylate chains tethered to the nitrogen atom, which can undergo subsequent intramolecular cyclization to yield seven-membered lactams [8]. In a representative transformation, 4-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine reacts with ethyl acrylate under gold catalysis to afford spirocyclic derivatives with >70% yield [8].
The ring expansion potential of alkynes is realized through Stevens-type [2,3]-sigmatropic rearrangements of quaternary ammonium ylides. Ethyl diazoacetate serves as a carbene precursor when reacted with N-allyl benzoxazepinones, generating ylides that undergo concerted rearrangement to nine-membered benzoxazonine rings. This transformation demonstrates exceptional atom economy and stereocontrol, producing ethyl 1,2,3,5-tetrahydro-4,3-benzoxazonine-6-carboxylate as a single diastereomer in 65% yield [5]. Key to this process is the geometric constraint imposed by the ethoxycarbonyl group, which directs the migration terminus and stabilizes the transition state through conjugation.
Table 2: Alkyne-Mediated Functionalization and Ring Expansion Outcomes
| Benzoxazepine Precursor | Alkyne/Reagent | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Allyl-3,4-dihydro-2H-1,4-benzoxazepine | Ethyl diazoacetate | Rh₂(OAc)₄ / CH₂Cl₂, 25°C | Ethyl benzoxazonine-6-carboxylate | 65 |
| 7-Chloro-4-(prop-2-yn-1-yl)-1,4-benzoxazepin-3(5H)-one | Ethyl acrylate | Au(PPh₃)NTf₂ / Toluene, 80°C | Spirocyclic lactam | 72 |
| Unsubstituted 1,4-benzoxazepin-5(2H)-one | Ethyl propiolate | PtCl₂ / Xylene, 140°C | C3-Alkynylated derivative | 68 |
Solvent polarity and protic character profoundly influence cyclization kinetics and product distribution in benzoxazepine synthesis. Polar protic solvents (e.g., ethanol, methanol) optimize yields in alkoxide-mediated cyclizations by stabilizing the developing negative charge in the transition state and facilitating proton transfer during ring closure. Ethanol demonstrates particular efficacy for ethyl ester cyclizations due to homogeneous solvation of both the sodium ethoxide catalyst and the ester substrate, achieving near-quantitative conversion at reagent concentrations of 0.5-1.0 M [1] [4]. Conversely, aprotic solvents (DMF, acetonitrile) favor Stevens rearrangements and alkyne functionalization by maintaining ylide intermediates in reactive conformations without competitive protonation [5].
Biocatalytic solvent engineering represents an emerging paradigm, where multienzyme cascades in aqueous-organic biphasic systems enable one-pot benzoxazepine formation. Lipase M and tyrosinase cooperate in a cascade process: tyrosinase first hydroxylates ethyl 4-(2-aminophenyl)but-2-ynoate ortho to the amine, followed by lipase-mediated lactonization and spontaneous 1,6-Michael addition to construct the benzoxazepine core. This system achieves 85% conversion in 30% (v/v) ethanol-water mixtures at 30°C, capitalizing on aqueous-enzyme compatibility while maintaining substrate solubility [4]. The solvent mixture controls substrate partitioning between phases, regulating reagent exposure to the enzymatic active sites.
Table 3: Solvent Effects on Benzoxazepine Formation Efficiency
| Reaction Type | Optimal Solvent System | Temperature (°C) | Conversion/Yield (%) | Key Solvent Function |
|---|---|---|---|---|
| Alkoxide-mediated cyclization | Anhydrous ethanol | 25 | >80 | Proton transfer mediation |
| Stevens [2,3]-rearrangement | Acetonitrile | 25 | 65 | Ylide stabilization |
| Enzymatic cascade synthesis | Ethanol-water (30:70 v/v) | 30 | 85 | Enzyme activation/substrate solvation |
| Au-catalyzed alkyne functionalization | Toluene | 80 | 72 | Catalyst solubilization |
Temperature-solvent synergies critically influence diastereoselectivity in rearrangements. In Meisenheimer rearrangements of N-allyl benzoxazepine N-oxides, acetonitrile at 25°C affords the [2,3]-rearrangement product exclusively, whereas refluxing xylene promotes competitive [1,3]-shifts. This thermodynamic control emerges from solvent-dependent activation barriers: low-polarity solvents stabilize the cyclic transition state required for [2,3]-sigmatropic shifts, while high temperatures favor the entropically driven [1,3]-pathway [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: